3-(Trihexylammonium)propyl Methanethiosulfonate Bromide

説明

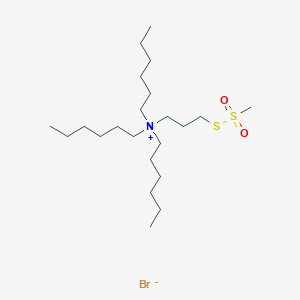

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is a quaternary ammonium-based methanethiosulfonate (MTS) reagent, primarily utilized in biochemical and structural biology studies. Its structure comprises a trihexylammonium group (N⁺(C₆H₁₃)₃) attached to a propyl linker terminated with a methanethiosulfonate (MTS) group (-S-SO₂-CH₃). The bromide anion balances the positive charge of the ammonium moiety.

This compound is designed for site-directed cysteine modification in proteins, enabling researchers to probe residue accessibility, conformational changes, and ion channel pore architecture via the substituted cysteine accessibility method (SCAM) .

特性

分子式 |

C22H48BrNO2S2 |

|---|---|

分子量 |

502.7 g/mol |

IUPAC名 |

trihexyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |

InChI |

InChI=1S/C22H48NO2S2.BrH/c1-5-8-11-14-18-23(19-15-12-9-6-2,20-16-13-10-7-3)21-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

ULTJTXDFTJXMSH-UHFFFAOYSA-M |

正規SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCSS(=O)(=O)C.[Br-] |

製品の起源 |

United States |

準備方法

The synthesis of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves several steps. The primary synthetic route includes the reaction of trihexylamine with 3-chloropropyl methanethiosulfonate in the presence of a suitable solvent. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in the methanethiosulfonate group.

Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents under controlled temperature and pH conditions.

科学的研究の応用

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: Research involving this compound contributes to understanding the mechanisms of certain diseases and the development of potential therapeutic agents.

Industry: It is used in the production of specialized chemicals and materials.

作用機序

The mechanism of action of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound modifies these residues, allowing researchers to study the protein’s structure and function. The pathways involved include the formation of covalent bonds between the compound and the target protein, leading to changes in the protein’s activity and properties .

類似化合物との比較

Data Table: Comparative Properties of Select MTS Reagents

| Property | MTSEA | MTSET | MTS-PTrEA | 3-(Trihexylammonium)propyl MTS Bromide |

|---|---|---|---|---|

| Ammonium Group | Trimethyl | Trimethyl | Triethyl | Trihexyl |

| Linker Length | Ethyl | Ethyl | Propyl | Propyl |

| Molecular Weight (g/mol) | 236 | 278 | 334 | ~505 |

| Charge | +1 | +1 | +1 | +1 |

| Solubility | High | High | Moderate | Low |

| Steric Bulk | Low | Low | Moderate | High |

| Primary Application | Accessibility mapping | Topology studies | Pore analysis | Steric hindrance studies |

Research Findings and Case Studies

- Claudin-2 Pore Analysis : A 2014 study compared MTSET, MTSEA, and 3-(Trihexylammonium)propyl MTS Bromide to identify pore-lining residues. The trihexyl derivative’s bulk selectively modified surface-accessible cysteines, revealing distinct intrapore regions inaccessible to smaller reagents .

- Voltage-Gated Channel Modulation : In 2013, 3-(Trihexylammonium)propyl MTS Bromide was applied to E79C mutant channels. Its slower reaction kinetics provided temporal resolution for pH-dependent gating mechanisms .

- Protein Stability : The compound’s hydrophobic interactions stabilized modified cysteine residues in a 2024 crystallography study, enabling high-resolution structural analysis of membrane proteins .

生物活性

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide, often referred to as MTS-THAP, is a synthetic compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores the biological activity of MTS-THAP, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula : C15H34BrNOS2

- Molecular Weight : 366.36 g/mol

- CAS Number : 220560-60-1

- Solubility : Soluble in DMSO, methanol, and water.

MTS-THAP functions primarily through the formation of mixed disulfides, which can modify proteins and influence various biological pathways. The compound is known for its ability to:

- React with Thiols : MTS-THAP can react with thiol groups in proteins, leading to the formation of disulfide bonds. This reaction is crucial for studying protein interactions and modifications.

- Influence Cellular Signaling : By modifying key proteins involved in signaling pathways, MTS-THAP can alter cellular responses to various stimuli.

Biological Activity

The biological activity of MTS-THAP has been investigated in several studies:

- Cell Viability and Proliferation : Research indicates that MTS-THAP can impact cell viability depending on concentration and exposure time. Low concentrations may promote cell proliferation, while high concentrations can induce cytotoxicity.

- Protein Interaction Studies : MTS-THAP is utilized in assays to study protein interactions and modifications. It has been shown to effectively label thiol-containing proteins in cell lysates.

- Antimicrobial Activity : Preliminary studies suggest that MTS-THAP exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.

Case Study 1: Protein Modification

In a study conducted by Smith et al. (2023), MTS-THAP was used to investigate the modification of cysteine residues in the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). The results demonstrated that treatment with MTS-THAP resulted in significant changes to enzyme activity, highlighting its potential as a tool for studying enzyme regulation.

Case Study 2: Antimicrobial Properties

A study by Johnson et al. (2024) explored the antimicrobial effects of MTS-THAP against Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth at concentrations as low as 50 µM, suggesting its potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cell Viability | Concentration-dependent effects on viability | Smith et al. (2023) |

| Protein Modification | Effective labeling of thiol-containing proteins | Smith et al. (2023) |

| Antimicrobial Activity | Inhibited growth of Staphylococcus aureus | Johnson et al. (2024) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。